
N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine
Übersicht
Beschreibung
GS 39783, auch bekannt als N,N’-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidin-4,6-diamin, ist eine Verbindung, die in der wissenschaftlichen Forschung eingesetzt wird. Es wirkt als positiver allosterischer Modulator am Gamma-Aminobuttersäure-B-Rezeptor (GABA B-Rezeptor). Diese Verbindung hat sich in Tierstudien als angstlösend erwiesen und reduziert die Selbstverabreichung von Alkohol, Kokain und Nikotin .
Herstellungsmethoden
Die Synthese von GS 39783 umfasst mehrere Schritte. Der wichtigste Syntheseweg beinhaltet die Reaktion von 2-Methylthio-5-nitropyrimidin-4,6-diamin mit Dicyclopentylamin unter bestimmten Bedingungen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Erhitzen, um die Reaktion zu erleichtern . Industrielle Produktionsmethoden für GS 39783 sind nicht weit verbreitet, aber die Laborsynthese bietet eine Grundlage für potenzielle Hochskalierungsprozesse.
Vorbereitungsmethoden
The synthesis of GS 39783 involves several steps. The key synthetic route includes the reaction of 2-methylthio-5-nitropyrimidine-4,6-diamine with dicyclopentylamine under specific conditions. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and heating to facilitate the reaction . Industrial production methods for GS 39783 are not widely documented, but the laboratory synthesis provides a basis for potential scale-up processes.
Analyse Chemischer Reaktionen
GS 39783 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxidderivaten führt.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Die Methylthiogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
Positive Allosteric Modulation of GABA-B Receptors
N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine acts as a positive allosteric modulator at GABA-B receptors. These receptors are critical in mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS). By enhancing GABAergic signaling, this compound shows promise in:
- Anxiolytic Effects : Animal studies have demonstrated that GS-39783 can produce anxiolytic effects, potentially offering new avenues for anxiety disorder treatments.
- Reduction of Substance Dependence : Research indicates that it may reduce self-administration behaviors for substances such as alcohol, cocaine, and nicotine, suggesting its utility in addiction therapy.
Anti-inflammatory Properties
The compound has been shown to inhibit specific signaling pathways related to immune responses. Notably, it can modulate immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades, which are pivotal in allergic reactions and inflammatory responses. This activity positions GS-39783 as a candidate for:
- Anti-allergic Treatments : Its ability to inhibit IgE signaling may lead to applications in treating allergies.
- General Anti-inflammatory Applications : The modulation of immune responses could also be beneficial in various inflammatory conditions.
Mechanistic Insights and Biological Interactions
Research has revealed that this compound interacts with multiple biological targets beyond GABA-B receptors. These interactions include binding to proteins involved in immune signaling pathways, which is crucial for understanding its therapeutic mechanisms.
Synthetic Routes and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-methylthio-5-nitropyrimidine-4,6-diamine with dicyclopentylamine under controlled conditions. The unique structural attributes of this compound contribute to its pharmacokinetic properties:
Structural Feature | Description |
---|---|
Pyrimidine Ring | Central structure providing biological activity |
Dicyclopentyl Groups | Enhance lipophilicity and receptor binding affinity |
Methylthio Group | Contributes to biological reactivity |
Nitro Group | Increases chemical reactivity and potential efficacy |
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of GS-39783:
- A study reported its effectiveness in reducing anxiety-like behaviors in rodent models when administered at specific dosages.
- Another investigation highlighted its role in decreasing drug-seeking behaviors in addiction models, reinforcing its potential as a therapeutic agent for substance use disorders.
Wirkmechanismus
GS 39783 exerts its effects by acting as a positive allosteric modulator at the GABA B receptor. This receptor is a G-protein-coupled receptor (GPCR) expressed throughout the central nervous system. GS 39783 enhances the receptor’s response to gamma-aminobutyric acid (GABA), leading to increased inhibitory neurotransmission. This modulation helps reduce anxiety and addictive behaviors by regulating potassium and calcium channels .
Vergleich Mit ähnlichen Verbindungen
GS 39783 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:
CGP7930: Ein weiterer positiver allosterischer Modulator des GABA B-Rezeptors mit angstlösenden Eigenschaften.
Baclofen: Ein GABA B-Rezeptor-Agonist, der klinisch zur Behandlung von Spastik verwendet wird, aber mit unterschiedlichen Nebenwirkungsprofilen.
Phenibut: Ein GABA B-Rezeptor-Agonist mit angstlösenden und nootropen Wirkungen, aber mit dem Potenzial für Missbrauch und Abhängigkeit
GS 39783 zeichnet sich durch seine Fähigkeit aus, den GABA B-Rezeptor zu modulieren, ohne die Nebenwirkungen, die mit direkten Agonisten wie Baclofen verbunden sind.
Biologische Aktivität
N4,N6-Dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine, commonly referred to as GS-39783, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a positive allosteric modulator (PAM) of GABA-B receptors. This article delves into the biological activity of GS-39783, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
GS-39783 is characterized by a unique chemical structure that includes:
- Pyrimidine ring : Central to its activity.
- Dicyclopentyl groups : Located at the 4 and 6 positions, enhancing lipophilicity.
- Methylthio group : Positioned at the 2 position.
- Nitro group : Present at the 5 position, contributing to its reactivity.
The molecular formula for GS-39783 is , with a molecular weight of approximately 337.44 g/mol .
GS-39783 acts primarily as a PAM of GABA-B receptors, which are G-protein coupled receptors involved in inhibitory neurotransmission within the central nervous system (CNS). By enhancing the effects of GABA, the primary inhibitory neurotransmitter, GS-39783 has shown potential in treating various neuropsychiatric disorders, including:
- Anxiety Disorders : Demonstrated anxiolytic effects in animal models.
- Substance Use Disorders : Reduced self-administration of drugs such as alcohol, cocaine, and nicotine .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Positive Allosteric Modulation | Enhances GABA-B receptor activity | |
Anxiolytic Effects | Reduces anxiety in animal studies | |
Substance Use Reduction | Lowers self-administration rates for drugs | |
Immune Modulation | Inhibits IgE and IgG receptor signaling |
Research Findings
Numerous studies have investigated the biological effects and therapeutic potential of GS-39783. Key findings include:
-
Neuropsychiatric Applications :
- GS-39783 has been shown to produce significant anxiolytic effects in rodent models, indicating its potential utility in treating anxiety disorders .
-
Impact on Substance Abuse :
- Research indicates that GS-39783 can reduce the self-administration behaviors associated with alcohol and drugs like cocaine and nicotine, suggesting its role in addiction therapy .
-
Immunological Effects :
- The compound has been observed to modulate immune responses by inhibiting signaling pathways related to IgE and IgG receptors, which are critical in allergic reactions .
Case Studies
Several case studies have provided insights into the practical applications of GS-39783:
- A study demonstrated that administration of GS-39783 in animal models led to decreased anxiety-like behaviors compared to controls, supporting its use as an anxiolytic agent.
- Another investigation focused on the compound's ability to mitigate withdrawal symptoms in subjects with a history of substance abuse, showcasing its potential as a therapeutic agent for addiction recovery.
Eigenschaften
IUPAC Name |
4-N,6-N-dicyclopentyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-23-15-18-13(16-10-6-2-3-7-10)12(20(21)22)14(19-15)17-11-8-4-5-9-11/h10-11H,2-9H2,1H3,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGVDKOCBKBMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NC2CCCC2)[N+](=O)[O-])NC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424992 | |
Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39069-52-8 | |
Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39069-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GS-39783 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039069528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GS39783 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GS-39783 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD3T22A5DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: GS39783 acts as a positive allosteric modulator (PAM) of the GABAB receptor [, , , , , ]. Unlike agonists that directly activate the receptor, GS39783 binds to a site distinct from the orthosteric GABA binding site [, ]. This binding enhances the affinity and efficacy of agonists, like GABA, at the GABAB receptor [, , ]. This potentiation leads to increased GABAB receptor activation, resulting in downstream effects such as:
- Enhanced G protein coupling, specifically to Gαo and Gαi subtypes [, ].
- Inhibition of cAMP formation [, ].
- Activation of inwardly rectifying potassium channels [].
- Modulation of intracellular calcium signaling [].
- Suppression of paired-pulse inhibition in the hippocampus [].
ANone:
ANone: While the research papers provided don't offer a complete PK/PD profile, certain aspects are highlighted:
- Administration Routes: GS39783 demonstrates efficacy when administered through various routes, including intraperitoneal (i.p.), intragastric (i.g.), and oral (p.o.) [, , , , , ].
- Brain Penetration: GS39783 effectively crosses the blood-brain barrier, as evidenced by its ability to modulate behavior and central nervous system function [, , , , , , , , , , ].
ANone: GS39783 exhibits efficacy in various preclinical models:
- Exhibits anxiolytic-like effects in rodent models of anxiety [, , ].
- Reduces psychostimulant conditioned-reinforcement and reward [, , ].
- Decreases alcohol self-administration in various rodent models [, , , , , ].
- Attenuates nicotine reward and self-administration [, ].
- Exhibits antipsychotic-like effects in some models [].
- Reduces seizure susceptibility in certain epilepsy models [].
A: Preclinical studies suggest that GS39783 possesses a favorable safety profile compared to the GABAB receptor agonist, baclofen [, , ]. GS39783 demonstrates fewer sedative, hypothermic, and motor-impairing effects in rodent models [].
ANone: Several other positive allosteric modulators (PAMs) of the GABAB receptor have been investigated:
- BHF177: Shows efficacy in reducing nicotine self-administration and potentiating the effects of baclofen [, ].
ANone:
- Discovery: GS39783 was first described in the early 2000s as a novel PAM of the GABAB receptor by Novartis Pharma [].
- Early Characterization: Initial studies focused on its in vitro characterization, demonstrating its ability to enhance GABAB receptor function [].
- Preclinical Development: Subsequent research explored its therapeutic potential in various animal models of neurological and psychiatric disorders, including anxiety, addiction, and epilepsy [, , , , , , , , , , , , , , , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.